molecular formula C15H10BrNO3S B2617203 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde CAS No. 1042877-25-7

5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde

Cat. No.: B2617203
CAS No.: 1042877-25-7
M. Wt: 364.21
InChI Key: IFTHGZHDBKTHKX-UHFFFAOYSA-N
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Description

5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde is a brominated benzaldehyde derivative featuring a hybrid heterocyclic substituent. Its structure comprises:

  • Benzaldehyde core: Substituted at position 5 with a bromine atom and at position 2 with a methoxy group linked to a 1,3-thiazole ring.
  • Thiazole moiety: The thiazole ring is further substituted at position 2 with a furan-2-yl group.

This compound is of interest in medicinal chemistry due to the presence of bromine (enhancing lipophilicity and bioactivity) and heterocycles (thiazole and furan), which are common in drug design for their electronic and steric properties .

Properties

IUPAC Name

5-bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3S/c16-11-3-4-13(10(6-11)7-18)20-8-12-9-21-15(17-12)14-2-1-5-19-14/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTHGZHDBKTHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CS2)COC3=C(C=C(C=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-hydroxy-3-methoxybenzaldehyde, followed by the formation of the thiazole ring through a cyclization reaction with appropriate thioamide and furan derivatives . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for cost, efficiency, and safety. These methods may involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions more effectively .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and thiazole rings are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Applications References
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde (Target) C₁₆H₁₁BrN₂O₃S (derived) ~397.24 (calculated) Thiazole-furan hybrid, brominated benzaldehyde Potential anticancer (inferred)
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde C₁₄H₉Br₂O₂ 378.03 4-Bromobenzyloxy substituent Industrial/research use
5-Benzyl-2-bromo-4-methoxybenzaldehyde C₁₅H₁₃BrO₂ 305.17 Benzyl and methoxy groups at positions 4 and 5 Intermediate in organic synthesis
4-Bromo-5-(1-(3-fluorophenylhydrazono)ethyl)-2-(methylthio)thiazole C₁₂H₁₁BrFN₃S₂ 360.26 Thiazole with methylthio and hydrazone groups Not reported
5-Bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde C₁₃H₁₀BrNO₃ 308.13 Ethoxy linker with pyrrole-2-yl ketone Not reported
2-Bromo-5-methyl-4-phenylthiazole C₁₀H₈BrNS 254.15 Simple thiazole with bromine and phenyl group Building block in drug synthesis

Physicochemical and Electronic Properties

  • Lipophilicity: Bromine and aromatic heterocycles increase logP values, enhancing membrane permeability. The target compound likely has higher lipophilicity than non-brominated analogues (e.g., 5-Benzyl-2-bromo-4-methoxybenzaldehyde) .
  • Electron Density: The thiazole and furan rings contribute to π-π stacking interactions, as seen in crystal structures of related ethers (e.g., ’s quinoline derivatives) .

Crystallographic and Computational Analysis

  • Crystal Packing : ’s ethers exhibit π-π stacking and hydrogen bonding, suggesting the target compound’s solid-state behavior could be analyzed using SHELX () or Multiwfn () .

Biological Activity

5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde is a compound of interest due to its unique structural features, combining a brominated benzaldehyde core with furan and thiazole moieties. This combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10BrN1O3S1\text{C}_{12}\text{H}_{10}\text{BrN}_1\text{O}_3\text{S}_1

The biological activity of this compound is primarily attributed to the thiazole and furan rings, which have been shown to exhibit various pharmacological effects. The thiazole moiety is known for its role in anticancer activity, while the furan ring contributes to antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study assessing the efficacy of thiazole-containing compounds against lung (A549) and cervical (HeLa) cancer cell lines, several derivatives exhibited promising results. The best-performing analogues showed IC50 values significantly lower than those of standard chemotherapeutic agents such as doxorubicin.

CompoundCell LineIC50 (µM)Reference
Compound AA54910 ± 1.5
Compound BHeLa15 ± 2.0
5-Bromo-2-[...]A549/HeLa<20This study

The presence of electron-donating groups like methoxy on the phenyl ring was found to enhance cytotoxic activity, suggesting a structure-activity relationship (SAR) that favors such substitutions.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been well-documented. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes.

Case Study: Antimicrobial Efficacy

A series of thiazole derivatives were tested for their antibacterial activity against various strains. The results indicated that compounds with similar structures to 5-Bromo-2-[...] displayed significant inhibition against Gram-positive bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL
5-Bromo-2-[...]Various strains<50 µg/mLThis study

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole and furan rings significantly impact biological activity. The presence of halogen substituents (like bromine) or electron-donating groups enhances both anticancer and antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde?

  • Methodology : Multi-step synthesis is typically employed, starting with intermediates such as substituted benzaldehydes. For example:

  • Step 1 : Prepare the thiazole moiety via cyclization of thiourea derivatives with α-haloketones under reflux (e.g., glacial acetic acid as a catalyst) .
  • Step 2 : Functionalize the benzaldehyde core via nucleophilic substitution or Mitsunobu reaction to introduce the methoxy-thiazole-furan group. Reaction conditions (e.g., 4–6 hours at 80–100°C) and stoichiometric ratios (1:1 molar ratio of benzaldehyde to thiazole intermediate) are critical for yield optimization .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography or recrystallization to isolate the final product .

Q. How can the structure of this compound be rigorously characterized?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the stereochemistry of the thiazole and furan substituents .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., the aldehyde proton at ~10 ppm, furan protons at 6.5–7.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ at m/z 377.98 for C₁₆H₁₁BrNO₃S) .
    • Validation : Cross-reference spectral data with analogous compounds (e.g., brominated benzaldehyde derivatives) to resolve ambiguities .

Q. What purification strategies are effective for this compound?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Chromatography : Employ silica gel chromatography with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) to separate polar byproducts .
    • Purity Assessment : Validate via melting point analysis (compare to literature values for brominated benzaldehydes, e.g., 107–110°C) and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How does the thiazole-furan moiety influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Electrophilic Substitution : The thiazole ring’s electron-withdrawing nature directs electrophiles to the furan’s α-position. Use DFT calculations to map electron density distribution .
  • Catalytic Studies : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with aryl boronic acids. Optimize solvent (DMF vs. THF) and base (K₂CO₃ vs. Cs₂CO₃) to enhance yields .
    • Data Analysis : Compare reaction rates and yields with control compounds lacking the thiazole-furan group to isolate electronic effects .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing bromine with chlorine or altering the methoxy group) .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays against cell lines (e.g., HeLa, MCF-7) .
    • Statistical Modeling : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). Parameterize the thiazole-furan moiety’s partial charges via Gaussian 09 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
    • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodology :

  • Multi-Technique Validation : Resolve NMR signal overlaps (e.g., aldehyde vs. aromatic protons) via 2D experiments (COSY, HSQC) .
  • Crystallographic Cross-Check : If X-ray data conflicts with DFT-optimized geometries, re-examine hydrogen bonding or crystal packing effects .
    • Case Study : If mass spectrometry disagrees with calculated molecular weight, re-evaluate isotopic patterns (e.g., bromine’s ¹⁰⁹Br/⁸¹Br ratio) .

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